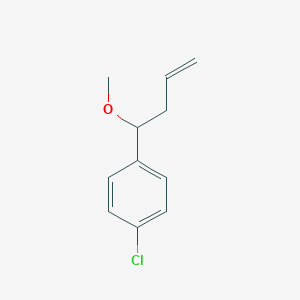

1-Chloro-4-(1-methoxybut-3-enyl)benzene

Description

Structure

2D Structure

Properties

IUPAC Name |

1-chloro-4-(1-methoxybut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-3-4-11(13-2)9-5-7-10(12)8-6-9/h3,5-8,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLOVRNFUYYDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC=C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458323 | |

| Record name | Benzene,1-chloro-4-(1-methoxy-3-buten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118167-26-3 | |

| Record name | Benzene,1-chloro-4-(1-methoxy-3-buten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 1-Chloro-4-(1-methoxybut-3-enyl)benzene, a molecule of interest for various research and development applications. Due to the limited availability of direct synthesis data for this specific compound, this document outlines a proposed multi-step synthesis based on established organic chemistry reactions, including a Grignard reaction and subsequent allylation, followed by a Williamson ether synthesis.

Detailed experimental protocols are provided for each step, offering a practical framework for laboratory synthesis. Furthermore, this guide emphasizes the importance of meticulous data collection and presents a template for recording critical quantitative data.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process starting from 4-chlorobenzaldehyde. The proposed pathway involves:

-

Grignard Reaction: Formation of a Grignard reagent from allyl bromide and magnesium, followed by its addition to 4-chlorobenzaldehyde to produce 1-(4-chlorophenyl)but-3-en-1-ol.

-

Williamson Ether Synthesis: Deprotonation of the secondary alcohol with a strong base to form an alkoxide, which is then reacted with an alkylating agent (e.g., methyl iodide) to yield the target molecule, this compound.

This pathway is illustrated in the logical relationship diagram below.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis.

2.1. Step 1: Synthesis of 1-(4-chlorophenyl)but-3-en-1-ol

This procedure details the Grignard reaction between allylmagnesium bromide and 4-chlorobenzaldehyde.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Allyl bromide

-

4-chlorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether or THF.

-

Add a small amount of the allyl bromide solution to the magnesium suspension to initiate the reaction. The initiation may be indicated by bubble formation and a gentle warming of the flask. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 4-chlorobenzaldehyde in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(4-chlorophenyl)but-3-en-1-ol.

-

2.2. Step 2: Synthesis of this compound

This procedure describes the Williamson ether synthesis to form the final product.

-

Materials:

-

1-(4-chlorophenyl)but-3-en-1-ol

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-chlorophenyl)but-3-en-1-ol in anhydrous THF.

-

Cool the solution in an ice bath.

-

Carefully add sodium hydride in small portions to the stirred solution. Hydrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.

-

Data Presentation

Accurate and consistent data collection is paramount in chemical synthesis. The following tables provide a template for recording the essential quantitative data for each synthetic step.

Table 1: Physical and Molar Data of Reactants

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| 4-chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.196 | 46-49 | 213-214 |

| Allyl bromide | C₃H₅Br | 120.98 | 1.398 | -119 | 70-71 |

| Magnesium | Mg | 24.31 | 1.74 | 650 | 1090 |

| Sodium Hydride (60%) | NaH | 24.00 | 1.38 | 800 (dec.) | N/A |

| Methyl Iodide | CH₃I | 141.94 | 2.28 | -66.5 | 41-43 |

Table 2: Reaction Parameters and Yields

| Step | Product | Starting Material | Moles of Starting Material (mol) | Moles of Product (mol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 1-(4-chlorophenyl)but-3-en-1-ol | 4-chlorobenzaldehyde | [Record Value] | [Record Value] | [Calculate] | [Record Value] | [Calculate] |

| 2 | This compound | 1-(4-chlorophenyl)but-3-en-1-ol | [Record Value] | [Record Value] | [Calculate] | [Record Value] | [Calculate] |

Table 3: Purity and Characterization Data of this compound

| Analytical Method | Result |

| Purity (by GC-MS or HPLC) | [Record Purity %] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): [Record chemical shifts, multiplicities, and integrations] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): [Record chemical shifts] |

| Mass Spectrometry (EI) | m/z: [Record significant fragment ions and molecular ion peak] |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): [Record characteristic absorption bands] |

Workflow Visualization

The following diagram illustrates the general experimental workflow for a single synthetic step, from reaction setup to product purification and analysis.

Caption: General experimental workflow for a synthetic chemistry procedure.

Disclaimer: This document provides a proposed synthetic route and detailed protocols based on established chemical principles. The synthesis of this compound has not been extensively reported in the literature, and therefore, these procedures should be considered theoretical. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Technical Guide: 1-Chloro-4-(1-methoxybut-3-enyl)benzene (CAS No. 118167-26-3)

Regrettably, a comprehensive technical guide on 1-Chloro-4-(1-methoxybut-3-enyl)benzene cannot be generated at this time due to a significant lack of publicly available scientific literature and experimental data. While the Chemical Abstracts Service (CAS) number has been identified, detailed information regarding its synthesis, physicochemical properties, experimental protocols, and biological activity is not sufficiently documented in accessible resources.

This document summarizes the limited information that has been found.

Chemical Identity

A summary of the basic chemical identifiers for this compound is provided below.

| Identifier | Value | Reference |

| CAS Number | 118167-26-3 | [1] |

| Molecular Formula | C11H13ClO | [1] |

| Chemical Name | This compound | [1] |

Physicochemical Properties

No specific, experimentally determined physicochemical data such as melting point, boiling point, or solubility for this compound could be located.

Synthesis

Detailed, peer-reviewed synthesis protocols specifically for this compound are not available in the searched scientific literature.

Biological Activity

One source makes a general statement about the potential biological activity of this compound, suggesting it may possess "Moderate antimicrobial" and "Strong anticancer effects".[2] However, this claim is not substantiated with any experimental data, protocols, or citations to primary research literature. Without this information, the biological activity remains unverified.

Experimental Protocols

No detailed experimental protocols involving this compound were found.

Signaling Pathways and Mechanisms of Action

Due to the absence of research on its biological effects, there is no information available on any signaling pathways or mechanisms of action associated with this compound.

Conclusion

The lack of available data for this compound prevents the creation of an in-depth technical guide that would meet the standards required by researchers, scientists, and drug development professionals. The core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled. Further research and publication in peer-reviewed journals are necessary to elucidate the properties and potential applications of this chemical compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-(1-methoxybut-3-enyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 1-Chloro-4-(1-methoxybut-3-enyl)benzene. Due to a lack of experimentally determined data for several key physical properties, this document outlines established computational prediction methodologies and standard experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a structured approach to understanding and verifying the physicochemical characteristics of this compound.

Introduction

This compound is a halogenated aromatic ether with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its physical properties is crucial for its handling, reaction optimization, formulation, and for predicting its pharmacokinetic and pharmacodynamic behavior. This guide summarizes the available data and provides a roadmap for the determination of its key physical characteristics.

Core Physical Properties

Currently, limited experimental data for this compound is available in the public domain. The known and computationally predicted properties are summarized in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₃ClO | - |

| Molecular Weight | 196.67 g/mol | ECHEMI[1] |

| XLogP3 | 3.3 | ECHEMI (Calculated)[1] |

| Hydrogen Bond Acceptor Count | 1 | ECHEMI (Calculated)[1] |

| Rotatable Bond Count | 4 | ECHEMI (Calculated)[1] |

| Boiling Point | Not Experimentally Determined | - |

| Melting Point | Not Experimentally Determined | - |

| Density | Not Experimentally Determined | - |

| Water Solubility | Not Experimentally Determined | - |

Computational Prediction of Physical Properties

In the absence of experimental data, computational methods serve as a powerful tool for estimating the physical properties of molecules. These predictions are valuable for initial assessments and guiding experimental design.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties.[2] These models are developed by training on large datasets of compounds with known properties. For this compound, QSPR could be employed to predict properties such as boiling point, melting point, density, and solubility. The accuracy of QSPR predictions depends heavily on the quality and relevance of the training dataset.[2]

Machine Learning and AI-based Models

Modern machine learning (ML) and artificial intelligence (AI) approaches, such as graph neural networks and deep neural networks, have shown high accuracy in predicting molecular properties.[3][4][5][6] These models learn complex patterns from molecular representations to predict properties like boiling point[3][4], melting point[7][8], density[5][6], and aqueous solubility[9][10]. The SMILES string or 2D structure of this compound can be used as input for these predictive models.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the bulk properties of a substance by simulating the interactions of a large number of molecules over time.[5] This method can be used to predict density by simulating the bulk liquid state and calculating the average density of the system. MD simulations can also be employed in more complex free energy calculations to predict melting points and solubility.[11][12]

Logical Workflow for Property Prediction

The following diagram illustrates a logical workflow for the computational prediction of the physical properties of this compound.

Caption: A flowchart illustrating the use of molecular structure as input for various computational methods to predict key physical properties.

Experimental Protocols for Property Determination

To validate computational predictions and establish definitive values, experimental determination of the physical properties is essential. The following are detailed, generalized protocols for key experiments.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. A sharp melting point range is indicative of a pure compound.[13][14]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.[15]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (if predicted).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[16]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[13]

-

Perform the determination in triplicate for accuracy.

Boiling Point Determination (Distillation or Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18]

Apparatus:

-

Distillation apparatus (distilling flask, condenser, receiving flask) or Thiele tube setup[19]

-

Heating mantle or Bunsen burner

-

Thermometer

-

Boiling chips

Procedure (Simple Distillation):

-

Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the distilling flask.[19]

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.[19]

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is the stable temperature reading on the thermometer during the distillation of the bulk of the liquid.[20]

-

Record the atmospheric pressure at the time of the experiment.

Density Determination

Principle: Density is the mass of a substance per unit volume.[21]

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Thermometer

Procedure:

-

Measure the mass of a clean, dry pycnometer or graduated cylinder.[22]

-

Add a known volume of this compound to the container.[23]

-

Measure the total mass of the container and the liquid.[23]

-

Calculate the mass of the liquid by subtracting the mass of the empty container.[23]

-

Divide the mass of the liquid by its volume to determine the density (g/mL or g/cm³).

-

Record the temperature at which the measurement was taken, as density is temperature-dependent.[21]

-

Repeat the measurement for accuracy.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a solvent.[24]

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

pH meter

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of purified water (or buffer of a specific pH).

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[24]

-

After agitation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation may be necessary to separate the solid and liquid phases.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method.

-

The determined concentration represents the equilibrium solubility under the specified conditions.

-

It is recommended to perform this experiment in triplicate.[24]

Experimental Workflow for Property Verification

The following diagram outlines the workflow for the experimental verification of the predicted physical properties.

Caption: A workflow diagram showing the progression from predicted properties to experimental verification and final data validation.

Conclusion

While experimental data for this compound is currently scarce, this technical guide provides a robust framework for its characterization. By leveraging computational prediction methods, researchers can obtain valuable initial estimates of its physical properties. Subsequently, the detailed experimental protocols outlined herein can be employed to determine accurate and reliable values. This integrated approach of computational prediction followed by experimental verification is crucial for advancing the scientific understanding and potential applications of this compound in research and development.

References

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. A deep neural network model for packing density predictions and its application in the study of 1.5 million organic molecules - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02677K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. jsr.org [jsr.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 11. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. westlab.com [westlab.com]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. vernier.com [vernier.com]

- 21. uoanbar.edu.iq [uoanbar.edu.iq]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. quora.com [quora.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Chloro-4-(1-methoxybut-3-enyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(1-methoxybut-3-enyl)benzene is a substituted aromatic compound with the chemical formula C₁₁H₁₃ClO.[1] This technical guide aims to provide a comprehensive overview of its molecular structure, physicochemical properties, and currently available scientific data. However, a thorough search of scientific literature and chemical databases reveals a significant lack of in-depth experimental data for this specific molecule. While basic identifiers are available, detailed experimental protocols, extensive spectroscopic characterization, and biological activity studies appear to be unpublished or not widely available in the public domain. This document summarizes the known information and outlines the necessary experimental work required to fully characterize this compound for potential applications in research and drug development.

Molecular Structure and Basic Properties

This compound consists of a chlorobenzene ring substituted at the fourth position with a 1-methoxybut-3-enyl side chain. The presence of a chiral center at the first carbon of the butyl chain and a double bond suggests the potential for stereoisomerism.

Table 1: Basic Molecular Properties

| Property | Value | Source |

| CAS Number | 118167-26-3 | [1] |

| Molecular Formula | C₁₁H₁₃ClO | [1] |

| Molecular Weight | 196.67 g/mol | [1] |

| IUPAC Name | This compound | N/A |

Synthesis and Characterization: A Methodological Gap

A comprehensive search for established synthetic routes for this compound did not yield any specific, detailed experimental protocols. General synthetic strategies for structurally similar compounds, such as the synthesis of other chloro-methoxy-benzene derivatives, often involve nucleophilic substitution reactions.[2] For instance, a common method involves the reaction of a halogenated toluene with sodium methoxide.[2]

Hypothetical Synthetic Workflow:

To address the current lack of information, a plausible synthetic approach could involve a multi-step process. The following diagram illustrates a conceptual workflow for the synthesis and subsequent characterization of this compound.

Spectroscopic Data: The Need for Experimental Elucidation

At present, there is no publicly available spectroscopic data (NMR, Mass Spectrometry, IR) specifically for this compound. To facilitate future identification and characterization, the following table outlines the expected spectroscopic characteristics based on its molecular structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons on the chlorobenzene ring (approx. 7.0-7.4 ppm).- Alkene protons of the butenyl group (approx. 5.0-6.0 ppm).- Methine proton adjacent to the methoxy group and the aromatic ring.- Methoxy group protons (singlet, approx. 3.3-3.8 ppm).- Methylene protons of the butyl chain. |

| ¹³C NMR | - Aromatic carbons (approx. 120-140 ppm).- Alkene carbons (approx. 115-140 ppm).- Carbon attached to chlorine (distinct chemical shift).- Methine carbon attached to the methoxy group.- Methoxy carbon (approx. 55-60 ppm).- Methylene carbon. |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight (196.67 for C₁₁H₁₃ClO).- Isotopic pattern characteristic of a chlorine-containing compound (M+2 peak with ~1/3 intensity of M⁺).- Fragmentation patterns corresponding to the loss of methoxy, butenyl, or chloro groups. |

| IR Spec. | - C-H stretching (aromatic and aliphatic).- C=C stretching (aromatic and alkene).- C-O stretching (ether).- C-Cl stretching. |

Biological Activity and Signaling Pathways: An Unexplored Frontier

There is currently no information available in scientific literature regarding the biological activity of this compound or its interaction with any signaling pathways. The presence of a substituted benzene ring and a reactive butenyl group suggests that the compound could potentially interact with biological systems, but this remains purely speculative without experimental evidence.

Logical Workflow for Biological Screening:

For researchers interested in the potential bioactivity of this compound, a logical screening workflow would be necessary.

Conclusion and Future Directions

While the basic chemical identity of this compound is established, it remains a largely uncharacterized molecule. This guide highlights the significant gaps in the existing scientific knowledge. For this compound to be of value to the scientific community, particularly in the field of drug development, a complete chemical and biological characterization is imperative. Future research should focus on:

-

Developing and publishing a robust synthetic protocol.

-

Comprehensive spectroscopic analysis (NMR, MS, IR) to confirm its structure.

-

Investigating its physicochemical properties, such as solubility and stability.

-

Conducting broad in vitro and cell-based screening to identify any potential biological activity.

The information presented here serves as a foundational call to action for researchers to explore and elucidate the properties of this novel chemical entity.

References

An In-depth Technical Guide to the NMR Spectrum of 1-Chloro-4-(1-methoxybut-3-enyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. Due to the absence of experimentally acquired spectra in the public domain for this specific molecule, this guide leverages established NMR principles and spectral data from analogous compounds to offer a comprehensive theoretical spectrum. This information is invaluable for the identification and structural elucidation of this compound in a research and development setting.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of chemical shifts and coupling constants of similar structural motifs found in various organic molecules.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar (ortho to Cl) | 7.25 - 7.35 | d | ~8.5 | 2H |

| H-Ar (ortho to Sub.) | 7.15 - 7.25 | d | ~8.5 | 2H |

| H-1' | 5.70 - 5.90 | m | - | 1H |

| H-2' | 4.95 - 5.10 | m | - | 2H |

| H-3' | 4.20 - 4.30 | t | ~6.5 | 1H |

| H-4' | 2.30 - 2.50 | m | - | 2H |

| OCH₃ | 3.30 | s | - | 3H |

Predicted in CDCl₃ at 400 MHz

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-Ar (C-Cl) | 132.0 - 134.0 |

| C-Ar (C-Sub.) | 138.0 - 140.0 |

| C-Ar (CH) | 128.0 - 129.0 |

| C-Ar (CH) | 127.0 - 128.0 |

| C-1' | 137.0 - 139.0 |

| C-2' | 115.0 - 117.0 |

| C-3' | 82.0 - 84.0 |

| C-4' | 40.0 - 42.0 |

| OCH₃ | 56.0 - 58.0 |

Predicted in CDCl₃ at 100 MHz

Experimental Protocols

A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should dissolve the sample completely.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added.[1] Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent. High-field NMR spectrometers, often equipped with superconducting magnets, are standard for obtaining high-resolution spectra.[2][3]

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Apply a 90° pulse.

-

Acquire the Free Induction Decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The acquisition time is typically 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

-

-

Data Processing:

-

The acquired FID is subjected to Fourier transformation to convert the time-domain signal into a frequency-domain spectrum.[3]

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced to the solvent peak or TMS.

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

-

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key predicted proton and carbon environments relevant to its NMR spectrum.

References

Mass Spectrometry of 1-Chloro-4-(1-methoxybut-3-enyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry of 1-Chloro-4-(1-methoxybut-3-enyl)benzene, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. This document outlines the predicted fragmentation pathways under electron ionization (EI) conditions, presents key quantitative data in a structured format, and offers detailed experimental protocols for its analysis. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation of novel organic molecules.

Introduction

This compound, with the chemical formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol , is a molecule featuring a chlorobenzene ring, an ether linkage, and a terminal alkene.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex matrices. Electron ionization (EI) is a standard and widely used technique for the analysis of such volatile and semi-volatile organic compounds.[2][3] The high energy of EI (typically 70 eV) induces extensive fragmentation, providing a unique fingerprint for the molecule and valuable structural information.[2]

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is predicted to exhibit a molecular ion peak ([M]⁺˙) and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4]

Key Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 196/198 | Molecular Ion | [C₁₁H₁₃ClO]⁺˙ | Initial ionization of the molecule. |

| 165/167 | [M - OCH₃]⁺ | [C₁₀H₁₀Cl]⁺ | Loss of a methoxy radical. |

| 141/143 | [M - C₄H₇O]⁺ | [C₇H₆Cl]⁺ | Cleavage of the bond between the aromatic ring and the side chain. |

| 125 | [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | Benzylic cleavage with loss of the butenyl methoxy group. |

| 111/113 | Chlorotropylium ion | [C₇H₆Cl]⁺ | Rearrangement of the benzylic cation. |

| 91 | Tropylium ion | [C₇H₇]⁺ | Benzylic cleavage with loss of the chloro substituent from the aromatic ring, followed by rearrangement. This is a common fragment for compounds with a benzyl group.[5] |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of chlorine from the chlorophenyl fragment.[4] |

| 55 | Butenyl cation | [C₄H₇]⁺ | Cleavage of the bond between the methoxy group and the butenyl chain. |

Proposed Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion. This high-energy species will then undergo a series of fragmentation reactions, primarily driven by the stability of the resulting carbocations and radicals. The presence of the aromatic ring, the ether linkage, and the double bond will influence the fragmentation pattern.

A key fragmentation pathway is initiated by the cleavage of the C-C bond between the benzene ring and the side chain (benzylic cleavage), which is a common fragmentation pattern for aromatic compounds.[5] This can lead to the formation of a resonance-stabilized benzylic cation. Another significant fragmentation will involve the ether functionality, which can undergo alpha-cleavage or cleavage of the C-O bond.

The following diagram illustrates the predicted major fragmentation pathways:

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A standard approach for the mass spectrometric analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS), given its likely volatility.

Sample Preparation

-

Dissolution: Dissolve a small amount (e.g., 1 mg) of the solid compound or a microliter volume of the liquid compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or hexane).

-

Dilution: Serially dilute the stock solution to an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table outlines a typical set of parameters for a GC-MS experiment.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

Data Analysis

-

Total Ion Chromatogram (TIC) Analysis: Identify the chromatographic peak corresponding to this compound.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target peak.

-

Spectral Interpretation: Analyze the fragmentation pattern to confirm the structure of the compound. Compare the obtained spectrum with a library of known spectra if available.

Experimental Workflow

The logical flow of the mass spectrometry experiment is depicted in the following diagram.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a solid foundation for the analytical characterization of this compound. The provided visualizations of the fragmentation pathways and experimental workflow serve to clarify the complex processes involved in its analysis. This information is intended to aid researchers in the efficient and accurate structural elucidation of this and similar molecules.

References

The Chemical Stability of 1-Chloro-4-(1-methoxybut-3-enyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-Chloro-4-(1-methoxybut-3-enyl)benzene, a novel organic molecule with potential applications in pharmaceutical development. Due to the absence of direct stability data for this specific compound in publicly available literature, this guide extrapolates its stability profile based on the known chemical behavior of its constituent functional groups: a chloroaromatic ring, a benzylic/allylic ether, and a terminal alkene. The primary degradation pathways identified and discussed include hydrolysis of the ether linkage, oxidation of the terminal alkene, and photochemical degradation of the chlorobenzene moiety. This document outlines potential degradation products, provides detailed experimental protocols for stability assessment, and presents available quantitative data from analogous compounds to guide further research and development.

Introduction

This compound is a molecule of interest for its potential as a synthetic intermediate in drug development. Its chemical structure, featuring a combination of a stable aromatic core with more reactive ether and alkene functionalities, necessitates a thorough understanding of its stability under various environmental and physiological conditions. This guide aims to provide a predictive assessment of its chemical stability, focusing on the key degradation pathways that could impact its synthesis, storage, and biological activity.

Predicted Degradation Pathways

The chemical stability of this compound is predicted to be primarily influenced by three key degradation pathways, each associated with a specific functional group within the molecule.

Hydrolytic Cleavage of the Benzylic/Allylic Ether

The methoxy group is situated at a benzylic and allylic position, which is known to be susceptible to acid-catalyzed hydrolysis.[1][2][3] This reaction is initiated by the protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a relatively stable secondary benzylic/allylic carbocation and methanol.[2][4][5] The carbocation can then react with water to yield the corresponding alcohol.

Oxidative Degradation of the Terminal Alkene

The terminal double bond in the but-3-enyl side chain is a prime target for oxidation.[6][7] Atmospheric oxygen can lead to the formation of hydroperoxides, which can further decompose into aldehydes and carboxylic acids.[8] Ozonolysis represents another significant oxidative cleavage pathway, which would break the carbon-carbon double bond to yield smaller carbonyl compounds.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

A Comprehensive Technical Guide to the Solubility of 1-Chloro-4-(1-methoxybut-3-enyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. Due to the limited availability of specific experimental data for this compound, this document focuses on its predicted solubility based on its chemical structure, and outlines the standardized experimental protocols for determining its solubility in various organic solvents.

Predicted Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like".[1][2] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The structure of this compound contains both nonpolar and moderately polar functional groups, which will influence its solubility.

-

Nonpolar Moieties : The benzene ring and the butenyl chain are nonpolar.

-

Polar Moieties : The chloro- and methoxy- groups introduce polarity.

Based on this structure, this compound is predicted to have good solubility in a range of common organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The benzene ring and hydrocarbon chain will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Dichloromethane | High | The dipole moments of the chloro- and methoxy- groups will allow for favorable interactions. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The polar groups can interact with the solvent, but the nonpolar bulk of the molecule may limit very high solubility. |

| Very Polar | Water | Low | The large nonpolar surface area of the molecule will likely make it poorly soluble in water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for commonly used techniques.

2.1. Isothermal Shake-Flask Method

This is a widely recognized method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation : Prepare a series of vials with a known volume of the selected organic solvent.

-

Addition of Solute : Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration : Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

-

Sampling : Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Quantification : Analyze the concentration of the solute in the supernatant using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

2.2. Gravimetric Analysis

This method is straightforward but may be less precise for compounds with low solubility.

Methodology:

-

Sample Preparation : Following the Isothermal Shake-Flask method, take a known volume of the saturated supernatant.

-

Solvent Evaporation : Place the sample in a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Mass Determination : Weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation : Calculate the solubility in terms of mass per volume of solvent (e.g., g/L).

2.3. High-Performance Liquid Chromatography (HPLC) Quantification

HPLC is a highly accurate and precise method for determining the concentration of a solute.

Methodology:

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

HPLC Analysis : Inject the standard solutions into the HPLC system and record the peak areas. Create a calibration curve by plotting peak area versus concentration.

-

Sample Analysis : Dilute the saturated supernatant (obtained from the shake-flask method) with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Concentration Determination : Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Solubility Calculation : Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Data Presentation for Experimental Results

All quantitative data should be recorded in a structured format for easy comparison and analysis.

Table 2: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Method of Analysis | Measured Solubility (g/L) | Measured Solubility (mol/L) | Notes |

| Hexane | 25 | HPLC | |||

| Toluene | 25 | HPLC | |||

| Acetone | 25 | HPLC | |||

| Dichloromethane | 25 | HPLC | |||

| Ethanol | 25 | HPLC | |||

| Methanol | 25 | HPLC |

Visualizations

4.1. Logical Relationship of Structure to Predicted Solubility

Caption: Predicted solubility based on molecular structure.

4.2. Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask method with HPLC analysis.

References

A Technical Guide to the Reactivity of the Butenyl Side Chain in 1-Chloro-4-(1-methoxybut-3-enyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical reactivity of the butenyl side chain in 1-Chloro-4-(1-methoxybut-3-enyl)benzene. Due to the limited availability of specific experimental data for this compound, this document outlines its expected reactivity based on established principles of organic chemistry. The guide covers a range of potential transformations including electrophilic additions, oxidations, reductions, and radical-initiated reactions. Detailed theoretical experimental protocols and tabulated summaries of expected outcomes are provided to support synthetic planning and drug development efforts. Visualizations of key reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is a substituted aromatic compound featuring a butenyl side chain. This side chain, with its terminal double bond and an allylic methoxy group, presents a rich landscape for chemical modification. The presence of both an alkene and a benzylic ether functionality suggests multiple avenues for selective transformations, making it a potentially versatile intermediate in the synthesis of more complex molecules, including those with pharmaceutical applications. The chloro- and methoxy-substituents on the benzene ring can also influence the reactivity of the aromatic system, although this guide will focus primarily on the reactions of the butenyl side chain. This document serves as a theoretical framework for researchers exploring the synthetic utility of this molecule.

Electrophilic Addition Reactions

The terminal double bond of the butenyl side chain is expected to readily undergo electrophilic addition reactions. The regioselectivity of these additions will be governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable secondary carbocation at the benzylic position.

Hydrohalogenation

The addition of hydrogen halides (HCl, HBr, HI) is predicted to proceed via a carbocation intermediate. The halogen will add to the more substituted carbon (C2 of the butenyl chain), while the hydrogen adds to the terminal carbon (C1).

Table 1: Predicted Outcomes of Hydrohalogenation Reactions

| Reagent | Predicted Major Product | Predicted Yield (%) |

| HCl | 1-Chloro-4-(3-chloro-1-methoxybutyl)benzene | 85-95 |

| HBr | 1-Chloro-4-(3-bromo-1-methoxybutyl)benzene | 85-95 |

| HI | 1-Chloro-4-(3-iodo-1-methoxybutyl)benzene | 80-90 |

Experimental Protocol: General Procedure for Hydrohalogenation

-

Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) at 0 °C.

-

Bubble the desired hydrogen halide gas (HCl or HBr) through the solution or add a solution of the hydrogen halide in a non-nucleophilic solvent. For HI, a solution of hydriodic acid can be used.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram 1: Hydrohalogenation Pathway

Caption: Predicted pathway for the hydrohalogenation of the butenyl side chain.

Hydration

Acid-catalyzed hydration will likely lead to the formation of an alcohol following Markovnikov's rule. Oxymercuration-demercuration is an alternative method that avoids carbocation rearrangements and typically gives higher yields of the Markovnikov product. Hydroboration-oxidation, in contrast, is expected to yield the anti-Markovnikov alcohol.

Table 2: Predicted Outcomes of Hydration Reactions

| Reaction | Reagents | Predicted Major Product | Predicted Yield (%) |

| Acid-Catalyzed Hydration | H₂SO₄ (cat.), H₂O | 4-(4-Chlorophenyl)-4-methoxybutan-2-ol | 60-70 |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 4-(4-Chlorophenyl)-4-methoxybutan-2-ol | 90-98 |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 4-(4-Chlorophenyl)-4-methoxybutan-1-ol | 90-98 |

Experimental Protocol: General Procedure for Hydroboration-Oxidation

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Diagram 2: Hydration Strategies

Caption: Regioselective hydration of the butenyl side chain.

Oxidation Reactions

The double bond and the benzylic position of the butenyl side chain are susceptible to various oxidation reactions.

Oxidative Cleavage

Ozonolysis of the terminal double bond, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), is expected to yield an aldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid. Stronger oxidizing agents like potassium permanganate under harsh conditions can cleave the entire side chain at the benzylic position to give 4-chlorobenzoic acid.[1][2][3]

Table 3: Predicted Outcomes of Oxidation Reactions

| Reaction | Reagents | Predicted Major Product | Predicted Yield (%) |

| Ozonolysis (Reductive Workup) | 1. O₃2. DMS | 3-(4-Chlorophenyl)-3-methoxypropanal | 70-90 |

| Ozonolysis (Oxidative Workup) | 1. O₃2. H₂O₂ | 3-(4-Chlorophenyl)-3-methoxypropanoic acid | 70-85 |

| Permanganate Oxidation | KMnO₄, H₃O⁺, heat | 4-Chlorobenzoic acid | 50-70 |

Experimental Protocol: General Procedure for Ozonolysis with Reductive Workup

-

Cool a solution of this compound (1.0 eq) in a mixture of dichloromethane and methanol to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide (DMS, 1.5 eq) and allow the reaction to warm to room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting aldehyde by column chromatography.

Diagram 3: Ozonolysis Workflow

Caption: Decision workflow for ozonolysis of the butenyl side chain.

Epoxidation

The double bond can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically stereospecific.

Table 4: Predicted Outcome of Epoxidation Reaction

| Reagent | Predicted Major Product | Predicted Yield (%) |

| m-CPBA | 2-(2-(4-Chlorophenyl)-2-methoxyethyl)oxirane | 80-95 |

Reduction Reactions

The primary site for reduction is the carbon-carbon double bond. The aromatic ring can also be reduced, but this typically requires more forcing conditions.

Catalytic Hydrogenation

Catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., palladium on carbon) will selectively reduce the double bond to a single bond, yielding the corresponding saturated side chain.

Table 5: Predicted Outcome of Catalytic Hydrogenation

| Reagents | Predicted Major Product | Predicted Yield (%) |

| H₂, Pd/C | 1-Chloro-4-(1-methoxybutyl)benzene | >95 |

Experimental Protocol: General Procedure for Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product.

Radical-Initiated Reactions

The benzylic position of the side chain is susceptible to radical-initiated reactions, such as bromination with N-bromosuccinimide (NBS).

Benzylic Bromination

The use of NBS in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) is expected to selectively introduce a bromine atom at the benzylic position (C4 of the butenyl chain).

Table 6: Predicted Outcome of Benzylic Bromination

| Reagents | Predicted Major Product | Predicted Yield (%) |

| NBS, AIBN (cat.), CCl₄ | 1-Bromo-1-(4-chlorophenyl)-1-methoxybut-3-ene | 70-85 |

Diagram 4: Key Reactive Sites

Caption: Key reactive sites for chemical modification.

Conclusion

The butenyl side chain of this compound offers a versatile platform for a variety of chemical transformations. This guide provides a theoretical framework for predicting the outcomes of key reactions, including electrophilic additions, oxidations, reductions, and radical substitutions. The provided experimental protocols are generalized starting points and may require optimization for specific applications. For drug development professionals, the ability to selectively functionalize this molecule at different positions opens up possibilities for creating diverse libraries of compounds for biological screening. Further experimental validation is necessary to confirm the reactivities and yields outlined in this document.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Chloro-4-(1-methoxybut-3-enyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the electrophilic aromatic substitution (EAS) of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. This document is intended for an audience with a strong background in organic chemistry, particularly those involved in synthetic chemistry and drug development.

Introduction

This compound is a substituted aromatic compound with potential applications in the synthesis of novel pharmaceutical agents and other fine chemicals. The presence of both a deactivating, ortho-, para-directing chloro group and a complex, potentially activating or deactivating side chain presents an interesting case for studying the regioselectivity of electrophilic aromatic substitution reactions. Understanding the directing effects of these substituents is crucial for predicting and controlling the outcome of synthetic transformations.

This guide will delve into the theoretical principles governing the EAS of this molecule, predict the likely substitution patterns, and provide detailed, analogous experimental protocols for key EAS reactions.

Theoretical Analysis of Substituent Effects

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is primarily determined by the electronic and steric properties of the substituents already present on the ring. In the case of this compound, we must consider the directing effects of both the chloro group and the 1-methoxybut-3-enyl group.

-

The Chloro Group: The chlorine atom is an electronegative element and therefore exhibits a negative inductive effect (-I), withdrawing electron density from the benzene ring and deactivating it towards electrophilic attack. However, due to the presence of lone pairs of electrons, it can donate electron density to the ring via resonance (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions. Because the inductive deactivation is stronger than the resonance activation, halogens are considered deactivating, ortho-, para-directors.[1][2]

-

The 1-methoxybut-3-enyl Group: This is a more complex substituent. The key atom attached to the benzene ring is a carbon that is also bonded to a methoxy group and a butenyl chain.

-

Inductive Effect: The alkyl chain has a weak electron-donating inductive effect (+I).

-

Resonance Effect: The methoxy group (-OCH3) on the benzylic carbon is not directly attached to the ring, so its resonance effect on the aromatic system is indirect. However, the benzylic position can stabilize an adjacent carbocation through resonance. The double bond in the butenyl chain is isolated from the aromatic ring and is unlikely to participate in resonance with the ring.

-

Overall Directing Effect: The entire 1-methoxybut-3-enyl substituent can be considered an alkyl group with electron-withdrawing functionality (the methoxy group). Complex alkyl groups are generally weak activating groups and are ortho-, para-directing.[1]

-

Combined Directing Effects:

When multiple substituents are present on a benzene ring, the directing effect of the more strongly activating group generally dominates.[3] In this case, the 1-methoxybut-3-enyl group (a substituted alkyl group) is likely to be a weak activator, while the chloro group is a weak deactivator. Therefore, the 1-methoxybut-3-enyl group will be the primary director , favoring substitution at the positions ortho to it. The para position is already occupied by the chloro group.

Steric hindrance will also play a significant role. The 1-methoxybut-3-enyl group is sterically bulky, which may disfavor substitution at the positions immediately adjacent to it.

Based on this analysis, the incoming electrophile is most likely to attack the positions ortho to the 1-methoxybut-3-enyl group .

Predicted Regioselectivity of Common EAS Reactions

The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Electrophile | Reagents | Predicted Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-Chloro-4-(1-methoxybut-3-enyl)-2-nitrobenzene and 1-Chloro-4-(1-methoxybut-3-enyl)-3-nitrobenzene |

| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | 1-Bromo-4-chloro-2-(1-methoxybut-3-enyl)benzene and 2-Bromo-1-chloro-4-(1-methoxybut-3-enyl)benzene |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(5-Chloro-2-(1-methoxybut-3-enyl)phenyl)ethan-1-one and 1-(2-Chloro-5-(1-methoxybut-3-enyl)phenyl)ethan-1-one |

| Friedel-Crafts Alkylation | R⁺ | RCl, AlCl₃ | (Potential for polyalkylation and rearrangements) |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-Chloro-2-(1-methoxybut-3-enyl)benzenesulfonic acid and 2-Chloro-5-(1-methoxybut-3-enyl)benzenesulfonic acid |

Note: The formation of a mixture of isomers is highly probable, and the exact ratio will depend on the specific reaction conditions. Steric hindrance from the bulky 1-methoxybut-3-enyl group might influence the ortho/ortho ratio.

Detailed Experimental Protocols (Analogous)

As there are no specific literature procedures for the electrophilic aromatic substitution of this compound, the following protocols are based on well-established procedures for analogous substrates, such as substituted anisoles and chloroalkylbenzenes. Caution: These are generalized procedures and may require optimization. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration

Objective: To introduce a nitro group onto the aromatic ring.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (15 mL) and concentrated nitric acid (10 mL) to 0 °C in an ice-salt bath.

-

Slowly add this compound (0.05 mol) to the cooled nitrating mixture dropwise with constant stirring, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

-

The product will separate as an oil or a solid. If it is an oil, extract it with a suitable organic solvent (e.g., dichloromethane or diethyl ether). If it is a solid, collect it by vacuum filtration.

-

Wash the organic layer or the solid with cold water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Friedel-Crafts Acylation

Objective: To introduce an acyl group onto the aromatic ring.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (0.06 mol) and dry dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (0.055 mol) to the suspension with stirring.

-

To this mixture, add a solution of this compound (0.05 mol) in dry dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Visualizations

Logical Flow of Electrophilic Aromatic Substitution

Caption: General workflow for the electrophilic aromatic substitution of the target molecule.

Directing Effects on the Benzene Ring

Caption: Predicted sites of electrophilic attack on the benzene ring.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be directed primarily by the 1-methoxybut-3-enyl group, leading to substitution at the positions ortho to this substituent. The chloro group, being a deactivator, will have a lesser influence on the regioselectivity. The provided analogous experimental protocols offer a starting point for the synthetic modification of this molecule. Further experimental work is required to confirm these predictions and to optimize the reaction conditions for the synthesis of specific isomers. This understanding is vital for the rational design of synthetic routes to novel compounds with potential applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Grignard Reaction of 1-Chloro-4-(1-methoxybut-3-enyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Grignard reaction with 1-Chloro-4-(1-methoxybut-3-enyl)benzene. This versatile organometallic reaction opens avenues for the synthesis of a variety of derivatives by forming a new carbon-carbon bond at the aromatic ring, a crucial step in the development of novel pharmaceutical compounds and other complex organic molecules.

Introduction

The Grignard reaction is a fundamental and widely utilized method for the formation of carbon-carbon bonds. The reaction involves the preparation of a Grignard reagent, an organomagnesium halide, which then acts as a potent nucleophile. In the context of this compound, the corresponding Grignard reagent, 4-(1-methoxybut-3-enyl)phenylmagnesium chloride, can be synthesized and subsequently reacted with a range of electrophiles to introduce diverse functional groups onto the benzene ring.

The presence of the methoxybutenyl side chain introduces potential complexities, such as the possibility of side reactions. Therefore, careful control of reaction conditions is paramount to achieve the desired product with high yield and purity. These notes provide a comprehensive guide to navigate these challenges and successfully utilize this substrate in Grignard-mediated syntheses.

Reaction Mechanism and Considerations

The overall process involves two key stages:

-

Formation of the Grignard Reagent: this compound reacts with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, to form 4-(1-methoxybut-3-enyl)phenylmagnesium chloride. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often necessitating the use of initiators such as iodine or 1,2-dibromoethane to activate the magnesium surface.[1][2]

-

Reaction with an Electrophile: The newly formed Grignard reagent is a strong nucleophile and will react with a wide array of electrophilic compounds. The choice of electrophile determines the final product. For instance, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively. Reaction with an acid chloride can produce a ketone, though careful control is needed to prevent a second addition to form a tertiary alcohol.[3][4][5]

Key Considerations:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water and alcohols, which will quench the reagent. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Solvent Choice: Tetrahydrofuran (THF) is a common and effective solvent for the formation of Grignard reagents from aryl chlorides.[6]

-

Initiation: The reaction between the aryl chloride and magnesium can be sluggish to start. The use of a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-activated magnesium turnings can facilitate the initiation.[2]

-

Chemoselectivity: The methoxy and alkene functionalities in the side chain of the starting material are generally stable under Grignard reaction conditions. However, the choice of electrophile and reaction conditions should be considered to avoid unintended reactions.

Experimental Protocols

The following are generalized protocols for the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile.

Protocol 1: Preparation of 4-(1-methoxybut-3-enyl)phenylmagnesium chloride

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Assemble the glassware and flame-dry it under a stream of dry nitrogen to remove any adsorbed moisture.

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine to the flask.

-

Add a small volume of anhydrous THF to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.

-

Slowly add a small portion of the aryl chloride solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is the Grignard reagent and should be used immediately in the next step.

Protocol 2: Reaction of 4-(1-methoxybut-3-enyl)phenylmagnesium chloride with an Electrophile (Example: Acetone)

Materials:

-

Solution of 4-(1-methoxybut-3-enyl)phenylmagnesium chloride in THF (from Protocol 1)

-

Acetone (or other suitable electrophile)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve the electrophile (e.g., acetone, 1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the electrophile solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the Grignard reaction of an aryl chloride with different electrophiles. Please note that these are typical values and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

| Electrophile | Product | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Acetone | 2-(4-(1-methoxybut-3-enyl)phenyl)propan-2-ol | 2-3 | 0 to RT | 75-85 |

| Benzaldehyde | (4-(1-methoxybut-3-enyl)phenyl)(phenyl)methanol | 2-3 | 0 to RT | 70-80 |

| Acetyl Chloride | 1-(4-(1-methoxybut-3-enyl)phenyl)ethan-1-one | 2-3 | -78 to RT | 60-70 |

| Carbon Dioxide | 4-(1-methoxybut-3-enyl)benzoic acid | 3-4 | -78 to RT | 65-75 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Grignard reaction described in the protocols.

Caption: General workflow for the Grignard reaction of this compound.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. CN106397464A - Preparation method of chlorobenzene Grignard reagent crystal product - Google Patents [patents.google.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. EP1776327A1 - Process for the synthesis and purification of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone - Google Patents [patents.google.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-(1-methoxybut-3-enyl)benzene

For Researchers, Scientists, and Drug Development Professionals